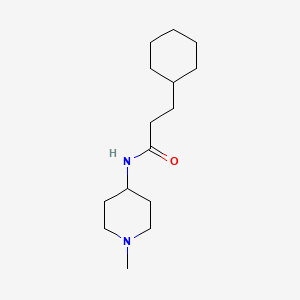
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been widely studied for its unique properties and potential benefits in different areas such as medicine, agriculture, and environmental science.
作用机制
The exact mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea is not fully understood. However, studies have suggested that this compound works by interacting with specific cellular targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and xanthine oxidase.
2. Modulation of Cellular Signaling: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has been shown to modulate various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
3. Regulation of Gene Expression: Studies have shown that this compound can regulate the expression of various genes involved in different cellular processes such as cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has several advantages and limitations for lab experiments. Some of the significant advantages are:
1. Potent Activity: This compound exhibits potent activity against various microorganisms and cancer cell lines, making it an excellent candidate for further research.
2. Diverse Applications: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has potential applications in various fields such as medicine, agriculture, and environmental science.
3. Easy Synthesis: The synthesis of this compound is relatively simple, making it easily accessible for further research.
Some of the limitations of this compound for lab experiments are:
1. Limited Studies: Although N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has been extensively studied, there is still limited information available on its mechanisms of action and potential applications.
2. Toxicity: The toxicity of this compound has not been fully evaluated, making it challenging to determine its safety for various applications.
List of
未来方向
1. Further Studies on Mechanisms of Action: Future research should focus on elucidating the exact mechanisms of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea, which will help in understanding its potential applications and limitations.
2. Evaluation of Toxicity: More studies are needed to evaluate the toxicity of this compound and determine its safety for various applications.
3. Development of Formulations: Future research should focus on developing suitable formulations of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea for various applications.
4. Testing in Animal Models: Animal studies are needed to evaluate the efficacy and safety of this compound in vivo.
5. Application in Agriculture: Further research should focus on exploring the potential applications of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea in agriculture, such as a pesticide or herbicide.
Conclusion:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound exhibits potent antimicrobial, anti-cancer, and anti-inflammatory properties and has diverse potential applications in medicine, agriculture, and environmental science. Further research is needed to elucidate the exact mechanisms of action, evaluate its toxicity, and develop suitable formulations for various applications.
合成方法
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 4-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound.
科学研究应用
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various scientific research fields. Some of the significant research applications of this compound are as follows:
1. Antimicrobial Properties: Studies have shown that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
2. Anti-Cancer Properties: Research has demonstrated that this compound has significant anti-cancer activity against various cancer cell lines. It works by inducing cell cycle arrest and apoptosis in cancer cells.
3. Anti-Inflammatory Properties: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea has been shown to possess potent anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-9-7-13(8-10-14)18-16(22)19-17-21-20-15(24-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASJDQNYOOCBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)

![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)


![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B5127420.png)
![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)